molecular formula C9H13NO B3104719 3-Azatricyclo[4.2.2.02,5]decan-4-one CAS No. 14932-32-2

3-Azatricyclo[4.2.2.02,5]decan-4-one

Cat. No.: B3104719
CAS No.: 14932-32-2
M. Wt: 151.21 g/mol
InChI Key: MIDMNEYYOFWETB-UHFFFAOYSA-N
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Description

Overview of Bridged Nitrogen-Containing Polycyclic Structures

Bridged bicyclic and polycyclic frameworks that incorporate a nitrogen atom, particularly in the form of a lactam (a cyclic amide), are prevalent in a variety of natural products and pharmacologically active compounds. The inclusion of the nitrogen atom within the bridged system introduces specific electronic and steric properties that can profoundly influence the molecule's reactivity and interaction with biological targets. These structures are often explored in drug discovery for their potential to mimic peptide turns or to serve as rigid scaffolds for the precise positioning of pharmacophoric elements. For instance, derivatives of 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione have been synthesized and evaluated for their cytotoxic and anti-HIV-1 activity. glpbio.combldpharm.comcmu.edu

Architectural Features and Inherent Strain in 3-Azatricyclo[4.2.2.02,5]decan-4-one

The molecular formula of this compound is C9H13NO, and its Chemical Abstracts Service (CAS) registry number is 14932-32-2. nih.gov The tricyclo[4.2.2.02,5]decane framework consists of a cyclohexane (B81311) ring bridged by a four-membered ring, which in this case is a β-lactam (azetidin-2-one) fused to the cyclohexane. This fusion creates a highly constrained and strained system.

The inherent strain in bridged lactams arises from the deviation of the amide bond from planarity. researchgate.net In a typical amide, the nitrogen lone pair is delocalized into the carbonyl group, resulting in a planar geometry. However, in a caged system like this compound, the geometric constraints of the polycyclic framework force the nitrogen atom to adopt a more pyramidal geometry, disrupting this resonance stabilization. This increased strain energy makes the lactam bond more susceptible to cleavage, a feature that can be exploited in both synthetic transformations and in the design of mechanism-based enzyme inhibitors.

Contextualization of Azatricyclo[4.2.2.02,5]decan-4-one within Organic Synthesis and Medicinal Chemistry Research

The rigid framework of azatricyclo[4.2.2.0]decanones makes them attractive scaffolds in medicinal chemistry. The defined spatial orientation of substituents allows for the design of highly specific ligands for biological targets. While specific biological activities for this compound have not been extensively reported, related azatricyclic structures have shown promise. For example, derivatives of 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-triones have been investigated as potential pharmacological agents, including for their anti-HIV-1 activity. glpbio.combldpharm.comcmu.edu

In organic synthesis, the strained nature of the β-lactam ring in such caged systems can be harnessed for further functionalization. The ring can be opened to introduce new functional groups, or the rigid scaffold can be used to control the stereochemistry of reactions on appended substituents. The synthesis of functionalized derivatives of the tricyclo[4.2.2.02,5]decane skeleton is an active area of research.

Brief Historical Survey of Synthetic Efforts Towards Caged Lactam Systems

The synthesis of lactams, in general, has a rich history, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine, first reported in 1907, being a cornerstone of β-lactam synthesis. nih.gov The construction of caged lactams, however, presents a significantly greater synthetic challenge due to the introduction of ring strain and the need for precise stereochemical control.

Early efforts in bridged lactam synthesis date back to the mid-20th century. researchgate.net These initial forays laid the groundwork for the development of more sophisticated methods. A key strategy for the synthesis of complex polycyclic systems, including caged lactams, is the use of intramolecular cycloaddition reactions. Photochemical methods, in particular, have proven to be powerful tools for the formation of strained ring systems. The intramolecular photocycloaddition of unsaturated precursors has been a fruitful approach for the construction of various azatricyclic and azatetracyclic frameworks. nih.gov This approach leverages the ability of light to promote the formation of high-energy intermediates that can then collapse to form the desired caged structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azatricyclo[4.2.2.02,5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-7-5-1-3-6(4-2-5)8(7)10-9/h5-8H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDMNEYYOFWETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 3 Azatricyclo 4.2.2.02,5 Decan 4 One

Reactivity of the Lactam Moiety within the Caged Structure

The lactam moiety in 3-Azatricyclo[4.2.2.02,5]decan-4-one is a cyclic amide integrated into a constrained bicyclo[2.2.0]hexane (a housane derivative) fused to a six-membered ring. This arrangement significantly impacts the typical reactivity of a lactam. The lone pair of electrons on the nitrogen atom is sterically hindered from achieving optimal orbital overlap with the carbonyl group's pi-system, a phenomenon often observed in bridged bicyclic systems. This poor overlap can lead to a more "ketone-like" character of the carbonyl group and a less "amide-like" character of the nitrogen.

Consequently, the lactam is susceptible to nucleophilic attack at the carbonyl carbon. However, the steric hindrance imposed by the cage structure can modulate the accessibility of the carbonyl group to incoming nucleophiles. The reactivity is a balance between the inherent strain of the ring system, which might favor ring-opening reactions, and the steric shielding of the reactive center.

Ring-Opening and Fragmentation Pathways of the Tricyclic Skeleton

The strained nature of the tricyclo[4.2.2.02,5]decane skeleton makes it a candidate for various ring-opening and fragmentation reactions. These transformations can be initiated at the lactam functionality or other positions within the carbocyclic framework.

Hydrolytic Cleavage of the Lactam Ring

Under acidic or basic conditions, the lactam ring can undergo hydrolytic cleavage. This reaction would break the amide bond, leading to the formation of an amino acid with a tricyclic carbon skeleton. The rate and feasibility of this hydrolysis would be influenced by the stability of the resulting ring-opened structure and the steric accessibility of the lactam to water or hydroxide (B78521) ions.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen would activate the carbonyl carbon towards nucleophilic attack by water.

Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would form a tetrahedral intermediate, which would then collapse to cleave the C-N bond.

Haller-Bauer Cleavage Reactions of Tricyclic Ketones

The Haller-Bauer reaction involves the cleavage of a carbon-carbon bond adjacent to a carbonyl group in non-enolizable ketones, typically using a strong base like sodium amide. organic-chemistry.orgnih.gov While this compound is a lactam, the potential "ketone-like" character of its carbonyl group might allow for analogous reactivity under harsh basic conditions. If the nitrogen atom were substituted, preventing enolization, a Haller-Bauer type cleavage could theoretically occur at one of the adjacent C-C bonds, leading to a ring-opened amide.

Schmidt Reactions and Nitrogen Atom Incorporation

The Schmidt reaction is a versatile method for the insertion of a nitrogen atom into a carbon-carbon bond of ketones using hydrazoic acid (HN3) in the presence of a strong acid. wikipedia.org Application of the Schmidt reaction to a ketone with a tricyclo[4.2.2.02,5]decane framework would be expected to yield a lactam with an expanded ring system. The regioselectivity of the nitrogen insertion would be determined by the migratory aptitude of the adjacent carbon atoms, which is influenced by steric and electronic factors within the caged structure.

Baeyer-Villiger Oxidation and Lactone Formation

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid. acs.orgorganic-chemistry.org If the carbonyl group of this compound were to exhibit sufficient ketone-like reactivity, it could potentially undergo a Baeyer-Villiger type oxidation. This would result in the insertion of an oxygen atom adjacent to the carbonyl group, forming a novel heterocyclic system. The regioselectivity of oxygen insertion would depend on the migratory aptitude of the neighboring carbon atoms, with more substituted carbons generally migrating preferentially.

Reaction Reagents Potential Product Type Key Transformation
Hydrolytic CleavageH3O+ or OH-Tricyclic Amino AcidCleavage of the amide bond
Haller-Bauer TypeNaNH2Ring-opened AmideCleavage of a C-C bond adjacent to the carbonyl
Schmidt ReactionHN3, H+Expanded Ring LactamInsertion of a nitrogen atom
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Oxygen-containing HeterocycleInsertion of an oxygen atom

Interactive Data Table: Potential Transformations of the Tricyclic Skeleton (Note: This table represents theoretical transformations based on general reaction mechanisms, as specific experimental data for this compound is limited.)

Reactions at Bridged and Bridgehead Positions

The bridged and bridgehead positions of the tricyclo[4.2.2.02,5]decane skeleton are generally less reactive towards ionic reactions due to the steric hindrance and the difficulty in forming strained carbocationic intermediates or transition states. Bredt's rule, which states that a double bond cannot be placed at a bridgehead of a small bicyclic system, is a key consideration.

However, radical reactions, such as free-radical halogenation, could potentially lead to functionalization at these positions. The selectivity would depend on the relative stability of the resulting carbon-centered radicals. Reactions involving transition metal catalysis might also provide pathways for functionalization at these sterically congested sites, offering avenues for further synthetic modifications of this complex scaffold.

Insufficient Information to Generate Article on the Chemical Reactivity of this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the chemical reactivity and transformation of the compound this compound. While general principles of strained ring systems and lactam chemistry exist, detailed research findings, including specific reactions, derivatizations, and functionalizations of this particular tricyclic system, are not sufficiently documented in the public domain to construct a scientifically accurate and thorough article as per the requested outline.

The investigation into the chemical behavior of this molecule, including reactions at the nitrogen atom, the introduction of functional groups at peripheral sites, and its electrophilic and nucleophilic reactivity, did not yield the specific data necessary to fulfill the detailed requirements of the prompt. Research on analogous but structurally distinct azatricyclic compounds provides some context but cannot be directly extrapolated to this compound without introducing speculation.

Therefore, this article cannot be generated at this time due to the absence of requisite scientific data. Further experimental or computational studies on this compound are needed to elucidate its chemical properties and potential for transformation.

Stereochemical Investigations of 3 Azatricyclo 4.2.2.02,5 Decan 4 One

Chiral Pool Synthesis and Asymmetric Induction in Azatricyclic Synthesis

There is no available research that outlines the synthesis of enantiomerically pure 3-Azatricyclo[4.2.2.02,5]decan-4-one starting from readily available chiral precursors (chiral pool synthesis). Furthermore, studies on asymmetric induction, which would involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions forming the azatricyclic ring system, have not been reported for this specific compound.

Dynamic Stereochemistry and Conformational Analysis

Detailed computational or experimental studies on the dynamic stereochemistry and conformational preferences of this compound are absent from the literature. Such analyses would provide crucial insights into the molecule's flexibility, the stability of different conformers, and how these factors might influence its reactivity and biological activity.

Resolution Techniques for Enantiomeric Azatricyclic Compounds

Methods for the separation of enantiomers (resolution) of racemic this compound have not been described. Techniques such as chiral chromatography or diastereomeric salt formation are standard procedures for resolving racemates, but their application to this particular compound has not been documented.

Influence of Stereochemistry on Reaction Pathways and Selectivity

Without access to enantiomerically pure samples or detailed conformational information, the influence of stereochemistry on the reaction pathways and selectivity of this compound remains unexplored. Understanding how the spatial arrangement of the molecule's functional groups dictates its interaction with other reagents is a critical area for future research.

Spectroscopic and Advanced Analytical Characterization of Azatricyclo 4.2.2.02,5 Decan 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR)

The complex, rigid structure of 3-Azatricyclo[4.2.2.02,5]decan-4-one would result in a crowded 1H-NMR spectrum, with protons on the polycyclic skeleton likely appearing as multiplets due to intricate spin-spin coupling. The bridgehead protons are expected to have distinct chemical shifts, influenced by their unique electronic environments. Protons adjacent to the nitrogen atom and the carbonyl group would be deshielded and thus shifted downfield. Two-dimensional NMR techniques, such as COSY and HSQC, would be essential for unambiguously assigning the proton and carbon signals and elucidating the connectivity within the molecule.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Bridgehead ProtonsBroad range, dependent on specific locationMultiplet
Protons α to NitrogenDownfield shiftMultiplet
Protons α to CarbonylDownfield shiftMultiplet
Methylene Bridge ProtonsUpfield regionComplex Multiplets

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute configuration for chiral molecules. While a crystal structure for this compound has not been reported, studies on related azatricyclo derivatives have successfully employed this technique to establish their molecular conformations in the solid state. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal the strained nature of the fused ring system. The analysis would precisely measure the degree of pyramidalization at the nitrogen atom within the lactam ring and any distortions from ideal geometries in the bicyclo[2.2.0]hexane and piperidinone rings. In the case of a chiral sample, the determination of the absolute configuration would be unambiguous.

Structural Parameter Expected Significance
Bond Lengths (C-C, C-N, C=O)Revelation of strain effects
Bond AnglesIndication of ring strain and distortion
Torsional AnglesDefinition of the overall molecular conformation
Nitrogen PyramidalizationInsight into the amide bond planarity

Advanced Mass Spectrometry Techniques for Structural Confirmation and Isotopic Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For the related compound, 7-azatricyclo[4.2.2.02,5]decane, the mass spectrum shows prominent ions corresponding to the molecular ion and characteristic fragmentation patterns.

For this compound (C9H13NO), high-resolution mass spectrometry (HRMS) would be expected to provide an exact mass measurement consistent with its elemental formula. The fragmentation pattern in the mass spectrum would likely involve the characteristic loss of small neutral molecules such as CO and ethylene, arising from the cleavage of the strained ring system. A prominent fragmentation pathway could be a retro-Diels-Alder reaction, which is a common fragmentation for such cyclic systems.

Ion m/z (Expected) Significance
[M]+151.0997Molecular Ion
[M-CO]+123.1048Loss of Carbon Monoxide
[M-C2H4]+123.0841Retro-Diels-Alder Fragmentation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The analysis of 4-(3-bromopropyl)-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione has demonstrated the utility of FT-IR and FT-Raman in characterizing complex azatricyclic structures. nih.gov

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam. Due to the strained nature of the bicyclic system, this band is expected to appear at a higher frequency compared to a typical acyclic amide. The N-H stretching vibration would be observed as a band in the region of 3200-3400 cm-1. The C-H stretching vibrations of the aliphatic framework would appear around 2850-3000 cm-1. Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the carbocyclic rings.

Vibrational Mode Expected IR Frequency (cm-1) Expected Raman Shift (cm-1)
N-H Stretch3200-3400 (broad)Weak
C-H Stretch (aliphatic)2850-3000Strong
C=O Stretch (lactam)1680-1720 (strong)Moderate
C-N Stretch1200-1350Moderate

Circular Dichroism (CD) Spectroscopy for Chiral Azatricyclic Compounds

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. While no specific CD data for this compound is available, the principles of CD spectroscopy are well-established for related chiral systems. The enantioselective solid-state reactions of certain prochiral molecules can be monitored by CD spectroscopy, where the development of a Cotton effect indicates the formation of a chiral product. cmu.edu

If this compound were synthesized as a single enantiomer or as a scalemic mixture, its CD spectrum would be expected to exhibit Cotton effects associated with the electronic transitions of the lactam chromophore. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the stereocenters in the molecule. Theoretical calculations could be employed to predict the CD spectrum and correlate it with the experimental data to assign the absolute configuration.

Chromophore Expected Wavelength of Cotton Effect (nm) Significance
Lactam n → π~220-240Sensitive to the conformation of the lactam ring
Lactam π → π~190-210Correlates with the overall molecular chirality

Theoretical and Computational Studies of 3 Azatricyclo 4.2.2.02,5 Decan 4 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-Azatricyclo[4.2.2.02,5]decan-4-one. nih.gov These calculations reveal a notable deviation from the planar geometry typical of amide bonds due to the rigid tricyclic framework. This geometric constraint leads to a "twisted" or non-planar amide bond.

The distortion of the amide bond in bridged lactams is a key determinant of their chemical properties. nih.gov This distortion is often quantified by the Winkler-Dunitz parameters, which include the twist angle (τ) and the nitrogen pyramidalization (χN). nih.gov For this compound, computational models would predict specific values for these parameters, indicating the degree of non-planarity. This structural feature significantly impacts the resonance stabilization of the amide bond. In a standard planar amide, the nitrogen lone pair delocalizes into the carbonyl π-system, but in this tricyclic lactam, the orbital overlap is diminished. nih.gov

Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify the extent of this reduced delocalization by examining the nN → π*C=O interaction energy. nsf.gov The calculated bond lengths of the N–C(O) and C=O bonds are also affected; the N–C(O) bond is typically elongated, while the C=O bond is shortened compared to a planar amide, reflecting a more ketone-like character of the carbonyl group. nih.gov The table below illustrates typical bond length changes in distorted amides.

BondPlanar Amide (Typical)Distorted Amide (Expected Trend)
N–C(O)~1.33 Å> 1.35 Å
C=O~1.23 Å< 1.23 Å

This table presents generalized trends for distorted amides; specific calculated values for this compound would require dedicated computational studies.

Conformational Analysis and Energy Landscapes of the Tricyclic Scaffold

The conformational flexibility of the this compound scaffold is limited due to its bridged and fused ring system. However, computational methods can be used to explore the potential energy surface and identify the most stable conformers. Techniques such as molecular mechanics and higher-level quantum chemical calculations can map the energy landscape, revealing the global minimum energy structure and any other local minima. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. The strained nature of the amide bond suggests enhanced reactivity compared to planar amides. nih.gov DFT calculations can be employed to model potential reaction pathways, such as hydrolysis or reactions with nucleophiles.

These models can locate the transition state structures and calculate the activation energies for various proposed mechanisms. researchgate.net For instance, the hydrolysis of the amide bond, which is typically slow for planar amides, is expected to be more facile in this strained system. Computational studies can elucidate whether the reaction proceeds via a tetrahedral intermediate and can map the energetic profile of the entire reaction coordinate. The insights gained from these models are vital for predicting the chemical behavior and stability of the compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. researchgate.net

Infrared (IR) Spectroscopy: A key feature in the predicted IR spectrum would be the carbonyl (C=O) stretching frequency. Due to the reduced amide resonance and consequently increased double bond character of the carbonyl group, this frequency is expected to be higher than that of a typical planar lactam and closer to that of a ketone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict 1H and 13C NMR chemical shifts. The chemical shift of the carbonyl carbon is anticipated to be downfield compared to planar amides. nih.gov

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this lactam, time-dependent density functional theory (TD-DFT) can be used to simulate the electronic circular dichroism (ECD) spectra, which can help in determining the absolute configuration of the molecule. nih.gov

The agreement between predicted and experimental spectra provides a high level of confidence in the determined molecular structure. researchgate.net

Spectroscopic ParameterPlanar Lactam (Typical)This compound (Predicted)
IR C=O Stretch (cm-1)1650-1690> 1700
13C NMR C=O Shift (ppm)160-170> 170

This table shows generalized predictions based on the properties of bridged lactams.

Strain Energy Analysis and Topological Properties of the Bridged Lactam System

The rigid, polycyclic structure of this compound results in significant ring strain. Computational methods can be used to quantify this strain energy by comparing the heat of formation of the molecule with that of a hypothetical strain-free reference compound. nih.gov This strain is a combination of angle strain, torsional strain, and transannular interactions.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. researchgate.net These simulations model the atomic motions over time, offering a picture of the molecule's flexibility, vibrational modes, and interactions with solvent molecules. mdpi.com

MD simulations can reveal how the tricyclic scaffold behaves at different temperatures and can explore the conformational space accessible to the molecule. For instance, simulations in an aqueous environment can shed light on the hydration of the molecule and the specific interactions between the lactam and surrounding water molecules, which is relevant for understanding its solubility and reactivity in biological systems. researchgate.net

Future Research Directions and Emerging Applications in Azatricyclo 4.2.2.02,5 Decan 4 One Chemistry

Development of Biocatalytic Routes for Azatricyclic Synthesis

The chemical industry's shift towards green and sustainable practices has spurred significant interest in biocatalysis. nih.gov Enzymes offer a powerful alternative to traditional chemical reagents, often providing unparalleled selectivity under mild, aqueous conditions. astrazeneca.com While specific biocatalytic routes for the synthesis of 3-Azatricyclo[4.2.2.02,5]decan-4-one are not yet extensively documented, this area represents a fertile ground for future research.

Future efforts will likely focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of the azatricyclic core. For instance, enzymes such as imine reductases (IREDs) and galactose oxidase (GOase) have been successfully used in multi-enzyme cascades to produce other nitrogen-containing heterocycles like aminopiperidines. researchgate.net Similar strategies could be envisioned for the stereoselective reduction of imine precursors or the oxidation of amino alcohols en route to the this compound scaffold. The discovery of enzymes that can facilitate cycloaddition reactions or perform selective C-H amination would be a significant breakthrough. The development of such enzymatic processes could dramatically improve the sustainability of synthesizing this and related compounds. nih.gov

FeatureConventional Chemical Synthesis (Example)Hypothetical Biocatalytic RoutePotential Advantages of Biocatalysis
Reaction Step Catalytic hydrogenation of a dehydro-precursorEnzymatic asymmetric reduction of an imineHigh stereoselectivity, avoids heavy metal catalysts
Catalyst Palladium on Carbon (Pd/C), Rhodium complexesImine Reductase (IRED)Biodegradable, operates in water, high turnover
Solvent Organic solvents (e.g., Methanol, Toluene)Aqueous bufferReduced environmental impact, improved safety
Temperature Elevated temperatures (50-150 °C)Ambient temperature (25-40 °C)Lower energy consumption
Byproducts Metal residues, organic wasteMinimal, often just water and cofactorSimplified purification, less waste

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability

Beyond biocatalysis, the broader field of synthetic organic chemistry offers a wealth of innovative methods that could be applied to the synthesis of this compound. mdpi.com The goal is to develop synthetic routes that are not only more efficient in terms of yield and atom economy but also more environmentally benign. mdpi.com

Emerging areas of interest include:

Transition-Metal Catalysis : Modern catalytic systems offer powerful ways to form C-N and C-C bonds. For example, rhodium(III)-catalyzed C-H activation and annulation strategies, which have been used to create various nitrogen heterocycles, could provide novel pathways to the tricyclic core. rsc.org Similarly, gold-catalyzed tandem cyclizations have proven highly efficient for synthesizing other aza-tricyclic systems and could be adapted. nih.gov

Photocatalysis and Electrocatalysis : These techniques use light or electricity to drive chemical reactions, often enabling unique transformations under mild conditions and reducing the need for harsh reagents. astrazeneca.com

Flow Chemistry : Performing reactions in continuous flow systems rather than traditional batch reactors can improve safety, reproducibility, and scalability while minimizing waste.

Sustainable Solvents and Solvent-Free Reactions : Moving away from volatile and toxic organic solvents is a key goal of green chemistry. nih.gov Research into performing key synthetic steps in water, bio-based solvents, or even in the absence of any solvent (solid-state reactions) is a promising direction. cmu.edu

MethodologyCore PrinciplePotential Application in Azatricyclic SynthesisKey Advantages
C-H Activation/Annulation Direct functionalization of C-H bonds to form rings. rsc.orgIntramolecular cyclization of a suitable acyclic precursor.High atom economy, reduces pre-functionalization steps.
Photoredox Catalysis Use of visible light to initiate radical-based transformations. astrazeneca.comRadical cyclizations to form the strained ring system.Mild conditions, novel reactivity, high functional group tolerance.
Gold-Catalyzed Cyclization Activation of alkynes or allenes for nucleophilic attack. nih.govTandem cyclization of a precursor containing alkyne and amine moieties.High efficiency, mild conditions, unique selectivity.
One-Pot/Tandem Reactions Combining multiple reaction steps into a single operation. mdpi.comBuilding the complex tricyclic scaffold from simple starting materials without isolating intermediates.Increased efficiency, reduced solvent use and waste.

Design and Synthesis of Conformationally Restricted Analogues

The rigid structure of this compound makes it an excellent starting point for designing conformationally restricted analogues. In medicinal chemistry, constraining the flexibility of a molecule can lock it into a bioactive conformation, leading to enhanced binding affinity, improved selectivity for its biological target, and better pharmacokinetic properties.

Future research in this area will involve the strategic modification of the parent scaffold. This can be achieved by:

Ring Modification : Altering the size of the rings or introducing unsaturation or heteroatoms can fine-tune the geometry of the scaffold.

Annulation : Fusing additional rings onto the this compound framework can create highly complex and rigid polycyclic systems.

The synthesis of such analogues, inspired by work on other constrained azabicyclic systems, will provide valuable tools for probing biological systems and developing new therapeutic agents. nih.gov

Modification StrategyExample Modification on the Core ScaffoldIntended Conformational EffectPotential Application
Steric Hindrance Addition of a gem-dimethyl group adjacent to a substituent.Restrict bond rotation of the substituent.Probing receptor binding pockets.
Ring Annulation Fusing a benzene (B151609) ring to the scaffold.Create a larger, planar, and more rigid structure.Development of novel CNS agents.
Bridging Creating an additional carbon bridge across the molecule.Further lock the three-dimensional structure.Mimetics of natural products.
Spirocyclization Attaching a cyclopropane (B1198618) or cyclobutane (B1203170) ring via a spiro center.Introduce precise bond angle constraints at a specific position.Fine-tuning molecular geometry for optimal target interaction.

Integration with Materials Science and Supramolecular Chemistry Research

The well-defined, rigid, and three-dimensional nature of the this compound scaffold makes it an attractive building block, or "tecton," for materials science and supramolecular chemistry. This field focuses on designing molecules that can spontaneously organize into larger, functional structures through non-covalent interactions (self-assembly). mdpi.com

Future research directions include:

Supramolecular Gels : By attaching functional groups capable of hydrogen bonding or π-π stacking, derivatives of this compound could act as low-molecular-weight gelators, forming fibrous networks that immobilize solvents. nih.gov

Novel Polymers : Incorporating the rigid tricyclic unit into a polymer backbone could lead to materials with enhanced thermal stability, mechanical strength, and specific processing properties. Its use as a monomer in ring-opening metathesis polymerization (ROMP) could yield well-defined polymers. researchgate.net

Molecular Recognition and Host-Guest Chemistry : The scaffold can be functionalized to create a pre-organized cavity, leading to the development of synthetic receptors (hosts) that can selectively bind to specific molecules (guests).

Self-Assembled Monolayers (SAMs) : Attaching a thiol or silane (B1218182) group would allow the molecule to form highly ordered, functional monolayers on surfaces like gold or silicon, which could be used in sensors or molecular electronics. researchgate.net The defined orientation of the tricyclic unit could be used to control the properties of the surface.

Q & A

Q. How can machine learning optimize the synthetic pathway of 3-Azatricyclo[4.2.2.0²,⁵]decan-4-one while minimizing hazardous byproducts?

  • Methodological Answer : Train models on reaction datasets (e.g., USPTO) to predict optimal conditions. Use reinforcement learning to iteratively refine catalyst choices. Integrate with robotic platforms for autonomous parameter adjustment . Validate eco-efficiency via E-factor calculations .

Tables for Data Organization

Parameter Optimal Range Analytical Tool Reference
Reaction Temperature80–100°CIn situ FTIR
Catalyst Loading5–10 mol%HPLC-MS
Solvent Polarityε = 15–25 (e.g., DCM)COSMO-RS simulations
Data Conflict Scenario Resolution Strategy
Divergent NMR shiftsCross-validate with DFT calculations
Contradictory bioassay IC₅₀Replicate under standardized protocols

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azatricyclo[4.2.2.02,5]decan-4-one
Reactant of Route 2
3-Azatricyclo[4.2.2.02,5]decan-4-one

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